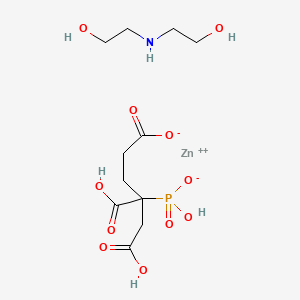
Einecs 305-236-0
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Einecs 305-236-0, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used in various industrial applications. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its role as a radical initiator in polymerization processes.
準備方法
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of acetone cyanohydrin with hydrazine hydrate: This step forms the intermediate compound.
Cyclization: The intermediate undergoes cyclization to form 2,2’-azobis(2-methylpropionitrile).
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are carefully monitored. The process ensures high yield and purity of the final product, which is essential for its applications in polymerization.
化学反応の分析
Types of Reactions
2,2’-azobis(2-methylpropionitrile) primarily undergoes radical decomposition reactions. Upon heating, it decomposes to form free radicals, which are highly reactive and initiate polymerization processes.
Common Reagents and Conditions
Reagents: Acetone cyanohydrin, hydrazine hydrate.
Conditions: Controlled temperature, typically around 60-80°C for the decomposition to occur.
Major Products Formed
The major products formed from the decomposition of 2,2’-azobis(2-methylpropionitrile) are nitrogen gas and free radicals. These free radicals are crucial in initiating the polymerization of monomers to form polymers.
科学的研究の応用
2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a radical initiator in the polymerization of various monomers to form polymers.
Biology: Employed in the study of radical-induced biological processes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of plastics, rubbers, and other polymer-based materials.
作用機序
The mechanism by which 2,2’-azobis(2-methylpropionitrile) exerts its effects involves the generation of free radicals upon decomposition. These free radicals initiate the polymerization process by reacting with monomers, leading to the formation of polymer chains. The molecular targets are the monomers, and the pathways involved include radical chain reactions.
類似化合物との比較
Similar Compounds
Benzoyl peroxide: Another radical initiator used in polymerization.
Potassium persulfate: Commonly used in radical polymerization processes.
Azobisisobutyronitrile (AIBN): A similar compound with comparable applications.
Uniqueness
2,2’-azobis(2-methylpropionitrile) is unique due to its specific decomposition temperature and the nature of the radicals it generates. Compared to other initiators like benzoyl peroxide and potassium persulfate, it offers distinct advantages in terms of reaction control and polymer properties.
特性
CAS番号 |
94386-14-8 |
|---|---|
分子式 |
C11H20NO11PZn |
分子量 |
438.6 g/mol |
IUPAC名 |
zinc;4-carboxy-6-hydroxy-4-[hydroxy(oxido)phosphoryl]-6-oxohexanoate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C7H11O9P.C4H11NO2.Zn/c8-4(9)1-2-7(6(12)13,3-5(10)11)17(14,15)16;6-3-1-5-2-4-7;/h1-3H2,(H,8,9)(H,10,11)(H,12,13)(H2,14,15,16);5-7H,1-4H2;/q;;+2/p-2 |
InChIキー |
NNMODKXDABNZRE-UHFFFAOYSA-L |
正規SMILES |
C(CC(CC(=O)O)(C(=O)O)P(=O)(O)[O-])C(=O)[O-].C(CO)NCCO.[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


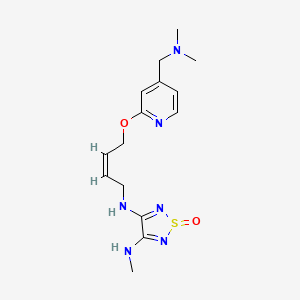
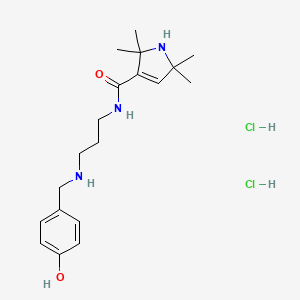
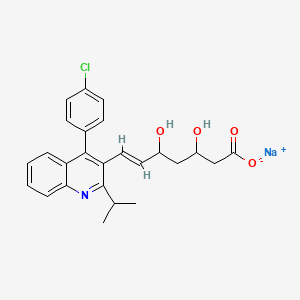

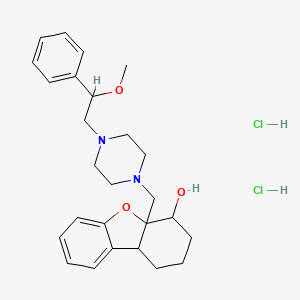
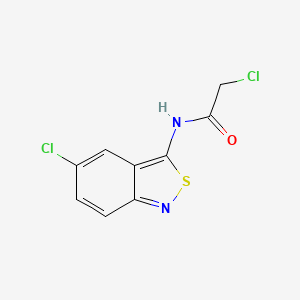
![[2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)ethyl]guanidine monohydrochloride](/img/structure/B12704798.png)

![2-Aminoethylazanide;cobalt(3+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;(3-iminoisoindol-1-yl)azanide](/img/structure/B12704806.png)
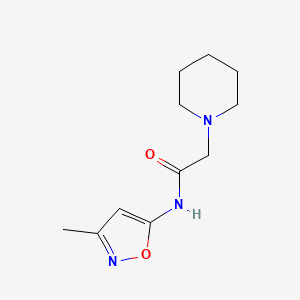

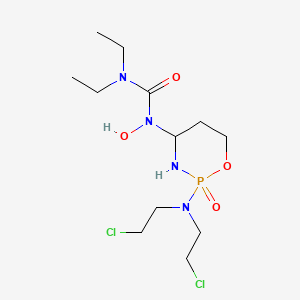
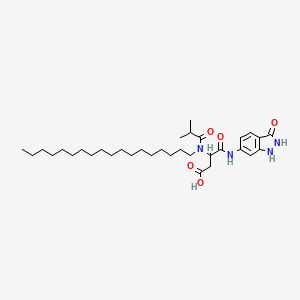
![2-(4-Aminophenyl)-5-[(2-tert-butyl-5-methylphenyl)sulfanyl]-6-hydroxy-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12704849.png)
